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Abstract

2-(4-Pyridyl)-2-propanol is a heterocyclic building block of significant interest in medicinal and
materials chemistry. Its utility as a key intermediate in the synthesis of pharmaceuticals,
particularly agents targeting the central nervous system, underscores the need for a profound
understanding of its molecular characteristics.[1] This technical guide provides a
comprehensive exploration of 2-(4-Pyridyl)-2-propanol through the lens of modern theoretical
and computational chemistry. We delve into its structural, electronic, and vibrational properties,
elucidating the causality behind its reactivity and potential applications. This document is
intended for researchers, scientists, and drug development professionals seeking to leverage
computational methods to accelerate their research and development endeavors.

Introduction: The Molecular Significance of 2-(4-
Pyridyl)-2-propanol

2-(4-Pyridyl)-2-propanol (CsH11NO) is a tertiary alcohol featuring a pyridine ring.[2][3][4] This
unique combination of a hydrophilic alcohol group and an aromatic, basic nitrogen-containing
heterocycle imparts a set of chemical properties that make it a versatile precursor in organic
synthesis. Its primary application lies in its role as a foundational scaffold for drugs targeting
neurological disorders such as Alzheimer's and schizophrenia.[1] Furthermore, the pyridine

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b077580?utm_src=pdf-interest
https://www.benchchem.com/product/b077580?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/173245-2-4-pyridyl-2-propanol.html
https://www.benchchem.com/product/b077580?utm_src=pdf-body
https://www.benchchem.com/product/b077580?utm_src=pdf-body
https://www.benchchem.com/product/b077580?utm_src=pdf-body
https://www.benchchem.com/product/b077580?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Pyridyl_-2-propanol
https://pubchemlite.lcsb.uni.lu/e/compound/4580583
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2108988.htm
https://www.myskinrecipes.com/shop/en/pyridine-derivatives/173245-2-4-pyridyl-2-propanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

nitrogen atom serves as an effective coordination site for metal ions, opening avenues for its
use in catalysis and materials science.[1]

To move beyond empirical synthesis and enable rational design of novel derivatives, a detailed
atomistic and electronic-level understanding is paramount. Computational chemistry provides a
powerful, cost-effective toolkit to predict molecular behavior, rationalize experimental
observations, and guide synthetic efforts. This guide will detail the application of Density
Functional Theory (DFT) and other computational methods to dissect the properties of this
important molecule.

Molecular Structure and Physicochemical
Properties

The starting point for any theoretical investigation is the accurate determination of the
molecule's three-dimensional structure and fundamental properties.

Optimized Molecular Geometry

Computational methods, particularly DFT, are used to find the lowest energy conformation of
the molecule. The geometry is optimized by calculating forces on each atom and adjusting their
positions until a stationary point on the potential energy surface is reached. For 2-(4-
Pyridyl)-2-propanol, this results in a well-defined spatial arrangement of the pyridine ring and
the propanol side chain.

Caption: Optimized molecular structure of 2-(4-Pyridyl)-2-propanol.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of 2-(4-Pyridyl)-2-propanol,
sourced from chemical databases and computational predictions.
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Property Value Source
Molecular Formula CsH11NO [2][4]
Molecular Weight 137.18 g/mol [2][4]
CAS Number 15031-78-4 [4]
Boiling Point 140 °C / 3mmHg [1114]
Melting Point 136 °C [4]
XLogP3-AA 0.6 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

Count 2 PubChem
pKa (Predicted) 13.58 £ 0.29 [4]

Core Computational Methodologies: A Primer

The insights presented in this guide are primarily derived from Density Functional Theory
(DFT), a robust quantum mechanical modeling method.

Why DFT? For molecules of this size, DFT strikes an optimal balance between computational
cost and accuracy. It allows for the reliable prediction of geometries, reaction energies, and
electronic properties. Methods like the B3LYP functional combined with a Pople-style basis set
(e.g., 6-311+G(d,p)) are standard for such organic systems, providing results that correlate well
with experimental data.[5][6]

The Computational Workflow A typical computational study follows a standardized workflow to
ensure the reliability and reproducibility of the results. This process is crucial for establishing
the trustworthiness of the generated data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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